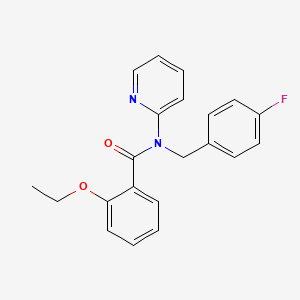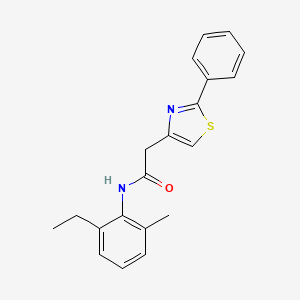![molecular formula C11H7F3N4O3S B11360029 4-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11360029.png)
4-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a trifluoromethyl group, a nitro group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursorsThe final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of amide coupling reagents and appropriate solvents .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The trifluoromethyl group can be involved in reduction reactions to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and acetonitrile are frequently used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new pharmaceuticals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted aromatic compounds and thiadiazole derivatives, such as:
- 2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
- 4-methyl-3-(trifluoromethyl)aniline
Uniqueness
What sets 4-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide apart is its combination of functional groups, which confer unique electronic and steric properties. These properties enhance its potential as a versatile building block in organic synthesis and its efficacy in medicinal applications .
Properties
Molecular Formula |
C11H7F3N4O3S |
|---|---|
Molecular Weight |
332.26 g/mol |
IUPAC Name |
4-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide |
InChI |
InChI=1S/C11H7F3N4O3S/c1-5-9(22-17-16-5)10(19)15-6-2-3-8(18(20)21)7(4-6)11(12,13)14/h2-4H,1H3,(H,15,19) |
InChI Key |
RRQCYWAELREYPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3,4-dimethylphenyl)-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11359952.png)
![N-[3-bromo-4-(morpholin-4-yl)phenyl]-1,5-dimethyl-1H-indole-2-carboxamide](/img/structure/B11359958.png)
![5-(3,4-dimethylphenyl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11359965.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11359966.png)
![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11359976.png)

![5-(4-chlorophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11359983.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11359991.png)
![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-methoxybenzamide](/img/structure/B11359992.png)
![5-({4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11359998.png)
![2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide](/img/structure/B11360004.png)


![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B11360024.png)
